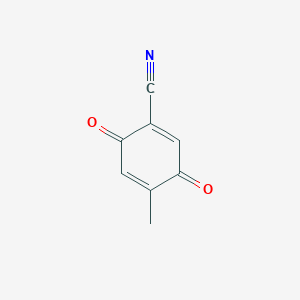
4-Methyl-3,6-dioxocyclohexa-1,4-diene-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-3,6-dioxocyclohexa-1,4-diene-1-carbonitrile is an organic compound with a unique structure that includes a cyclohexa-1,4-diene ring substituted with a methyl group, two oxo groups, and a nitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3,6-dioxocyclohexa-1,4-diene-1-carbonitrile can be achieved through several synthetic routes. One common method involves the oxidation of the corresponding dihydroxy derivative using nitrogen oxides in the presence of molecular sieves . The dihydroxy compound can be prepared via self-condensation of diethyl acetonedicarboxylate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can potentially be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
4-Methyl-3,6-dioxocyclohexa-1,4-diene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The nitrile group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Nitrogen oxides in the presence of molecular sieves.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Substituted nitrile derivatives.
科学的研究の応用
4-Methyl-3,6-dioxocyclohexa-1,4-diene-1-carbonitrile has several scientific research applications:
作用機序
The mechanism of action of 4-Methyl-3,6-dioxocyclohexa-1,4-diene-1-carbonitrile involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The compound can act as an electron acceptor, forming stable complexes with various nucleophiles . This property is utilized in its applications in organic synthesis and biological assays.
類似化合物との比較
Similar Compounds
- 3,6-Dioxocyclohexa-1,4-diene-1,2,4,5-tetracarboxylic acid dianhydride .
- 4,5-Dichloro-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile .
- 3,4-Dioxocyclohexa-1,5-diene-1-carboxylic acid .
Uniqueness
4-Methyl-3,6-dioxocyclohexa-1,4-diene-1-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
特性
CAS番号 |
40930-88-9 |
|---|---|
分子式 |
C8H5NO2 |
分子量 |
147.13 g/mol |
IUPAC名 |
4-methyl-3,6-dioxocyclohexa-1,4-diene-1-carbonitrile |
InChI |
InChI=1S/C8H5NO2/c1-5-2-8(11)6(4-9)3-7(5)10/h2-3H,1H3 |
InChIキー |
MWJNEIGTCLGGSR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)C(=CC1=O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















